![molecular formula C17H17NO3 B5026167 N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 6043-54-5](/img/structure/B5026167.png)
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Übersicht
Beschreibung
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as EBDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBDB is a member of the benzodioxine family and has a unique molecular structure that makes it a promising candidate for drug development.
Wirkmechanismus
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is believed to act as a dopamine transporter inhibitor, which means that it can increase the levels of dopamine in the brain. This mechanism of action is similar to that of other drugs used to treat Parkinson's disease, such as levodopa. However, this compound has been shown to have a higher affinity for the dopamine transporter than levodopa, which makes it a more potent inhibitor.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine in the brain, which is important for memory and cognitive function. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, its potency and selectivity may vary depending on the specific experimental conditions, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of this compound. Another area of research is the use of this compound as a tool for studying the role of dopamine in the brain and its implications for neurological disorders. Additionally, research on the antioxidant properties of this compound may lead to the development of new therapies for neurodegenerative diseases.
Synthesemethoden
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The reaction is catalyzed by a suitable reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most promising areas of research is the use of this compound as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-12-7-3-4-8-13(12)18-17(19)16-11-20-14-9-5-6-10-15(14)21-16/h3-10,16H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFYZVSHLJBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383079 | |
Record name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6043-54-5 | |
Record name | N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.